Carbethyl salicylate Carbethyl salicylate
Brand Name: Vulcanchem
CAS No.: 118-27-4
VCID: VC21031197
InChI: InChI=1S/C19H18O7/c1-3-23-17(20)13-9-5-7-11-15(13)25-19(22)26-16-12-8-6-10-14(16)18(21)24-4-2/h5-12H,3-4H2,1-2H3
SMILES: CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC
Molecular Formula: C19H18O7
Molecular Weight: 358.3 g/mol

Carbethyl salicylate

CAS No.: 118-27-4

Cat. No.: VC21031197

Molecular Formula: C19H18O7

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

Carbethyl salicylate - 118-27-4

Specification

CAS No. 118-27-4
Molecular Formula C19H18O7
Molecular Weight 358.3 g/mol
IUPAC Name ethyl 2-(2-ethoxycarbonylphenoxy)carbonyloxybenzoate
Standard InChI InChI=1S/C19H18O7/c1-3-23-17(20)13-9-5-7-11-15(13)25-19(22)26-16-12-8-6-10-14(16)18(21)24-4-2/h5-12H,3-4H2,1-2H3
Standard InChI Key QWWLHNFYJSCNGD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC
Canonical SMILES CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC

Introduction

Chemical Identity and Structure

Carbethyl salicylate, also known by its systematic name diethyl 2,2'-[carbonylbis(oxy)]bisbenzoate, is an ester derivative related to salicylic acid. This compound is characterized by its unique structure where two ethyl salicylate moieties are linked through a carbonyl bridge.

Basic Identification Data

ParameterInformation
CAS Registry Number118-27-4
Molecular FormulaC19H18O7
Molecular Weight358.342 g/mol
EINECS Number204-239-3
FDA UNIIEF1UHZ6GA0

Synonyms and Alternative Names

The compound is known by several alternative names in scientific and commercial contexts:

  • Sal ethyl carbonate

  • Ethyl salicylate carbonate

  • Bis(2-ethoxycarbonylphenyl) carbonate

  • 2,2'-[Carbonylbis(oxy)]bis(benzoic acid ethyl) ester

  • ethyl 2-(2-ethoxycarbonylphenoxy)carbonyloxybenzoate

Structural Representation

Carbethyl salicylate possesses a symmetrical structure where a carbonyl group (C=O) connects two phenoxy groups, each bearing an ethoxycarbonyl substituent in the ortho position. This creates a molecule with seven oxygen atoms strategically positioned within the structure, contributing to its potential chemical reactivity and applications.

The compound can be structurally represented through several notations:

SMILES Notation:
CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC

InChI Identifier:
InChI=1S/C19H18O7/c1-3-23-17(20)13-9-5-7-11-15(13)25-19(22)26-16-12-8-6-10-14(16)18(21)24-4-2/h5-12H,3-4H2,1-2H3

Physical and Chemical Properties

Carbethyl salicylate demonstrates physical and chemical properties consistent with its structural characteristics as a higher molecular weight ester derivative. Its properties are influenced by the carbonyl bridge connecting two ethyl salicylate units.

Physical Properties

PropertyValueMethod
Molecular Weight358.342 g/molCalculated
Boiling Point479.9±30.0 °CPredicted
Density1.245±0.06 g/cm³Predicted
StereochemistryAchiralStructural analysis
Defined Stereocenters0/0Structural analysis
E/Z Centers0Structural analysis
Charge0Structural analysis

Analytical Characterization

Analytical techniques used for the characterization of carbethyl salicylate include spectroscopic methods and chromatographic approaches.

Spectroscopic Data

The compound can be characterized using various spectroscopic methods:

UV-Visible Spectroscopy:
Expected to show characteristic absorption patterns related to its aromatic and carbonyl functional groups, likely with maxima in regions similar to other salicylates.

Infrared Spectroscopy:
Expected to show characteristic bands for:

  • Ester C=O stretching (~1720-1740 cm⁻¹)

  • Aromatic C=C stretching (~1600 cm⁻¹)

  • Carbonate C=O stretching (~1750-1770 cm⁻¹)

  • C-O stretching (~1200-1300 cm⁻¹)

Mass Spectrometry:
The molecular ion would appear at m/z 358, with characteristic fragmentation patterns reflecting the symmetric nature of the molecule, potentially including fragments from cleavage of the carbonyl bridge and losses of ethoxy groups.

Chromatographic Analysis

Chromatographic techniques such as HPLC or GC-MS would be applicable for purity determination and quantitative analysis of carbethyl salicylate, using methods similar to those developed for other salicylate compounds .

Relationship to Other Salicylates

Carbethyl salicylate belongs to the broader family of salicylate compounds, which includes several widely used substances in pharmaceuticals, cosmetics, and other applications.

Structural Relationships

CompoundCAS NumberStructure Relationship to Carbethyl Salicylate
Ethyl salicylate118-61-6Monomer unit (without carbonyl bridge)
Methyl salicylate119-36-8Related ester with methyl instead of ethyl group
Salicylic acid69-72-7Parent acid of the salicylate component

Comparative Properties

While carbethyl salicylate has distinct properties due to its unique structure, it shares certain characteristics with other salicylates:

  • Structural Features: Contains the salicylate moiety (ortho-hydroxybenzoate structure)

  • Chemical Behavior: Expected to undergo similar reactions such as hydrolysis and transesterification

  • Potential Applications: May share functional properties with other salicylates in terms of biological activity and industrial utility

Research Status and Gaps

The available literature exhibits significant gaps regarding carbethyl salicylate compared to more commonly used salicylates. Areas requiring further research include:

  • Detailed physicochemical characterization

  • Systematic toxicological evaluation

  • Specific biological activities and structure-activity relationships

  • Environmental fate and ecological impact assessment

  • Commercial applications and market presence

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